![molecular formula C10H16O4 B156469 cis-1,2-Cyclohexanediol diacetate CAS No. 1759-71-3](/img/structure/B156469.png)
cis-1,2-Cyclohexanediol diacetate
Overview
Description
“Cis-1,2-Cyclohexanediol diacetate” is a chemical compound with the molecular formula C10H16O4 . It is also known by other names such as “1,2-Cyclohexanediol, diacetate, cis-”, “Cyclohexane-cic-1,2-diol-diacetate”, and "2-(Acetyloxy)cyclohexyl acetate, (Z)-" .
Molecular Structure Analysis
The molecular structure of “cis-1,2-Cyclohexanediol diacetate” can be viewed using Java or Javascript . The molecular weight of the compound is 200.2316 .Scientific Research Applications
Pharmaceutical Intermediates
cis-1,2-Cyclohexanediol diacetate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its chemical structure allows it to be a versatile precursor in the formation of more complex molecules that are essential in drug development.
Chemical Synthesis
In chemical synthesis, this compound serves as a solvent and an intermediate. It’s particularly known for its role in the synthesis of cyclic compounds and as a starting material for various organic reactions .
Material Science
The compound finds applications in material science, particularly in the development of new materials with specific properties. It can be used to modify the surface properties of materials or as a building block for more complex structures .
Biochemistry Research
In biochemistry, cis-1,2-Cyclohexanediol diacetate is valuable for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes or be used to investigate the mechanisms of biochemical reactions .
Industrial Applications
Industrially, it’s used in the production of various chemicals and as a component in manufacturing processes. Its properties make it suitable for use in formulations where a stable and reactive diol is required .
Environmental Science
The compound’s role in environmental science is emerging, particularly in the study of biodegradable materials and environmentally friendly chemical processes. It may be used to develop sustainable materials or in the analysis of environmental samples .
Safety and Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "cis-1,2-Cyclohexanediol diacetate" . Personal protective equipment and chemical impermeable gloves are recommended . In case of a spill or leak, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mechanism of Action
Target of Action
It’s known that the compound can be involved in reactions catalyzed by certain enzymes or catalysts .
Mode of Action
It has been reported to undergo dehydrogenation to form catechol in the presence of silica nickel species nanoparticle catalysts . It can also interact with enzymes like Gluconobacter oxydans (ATCC 621) to undergo enzymatic oxidation .
Action Environment
It’s generally recommended to store the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
[(1R,2R)-2-acetyloxycyclohexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-9-5-3-4-6-10(9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTPWRQTPXJRSP-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCCC1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CCCC[C@H]1OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1,2-Cyclohexanediol diacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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